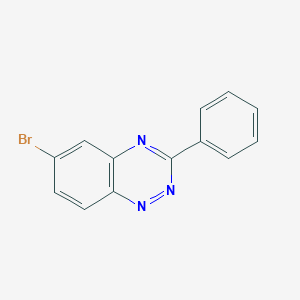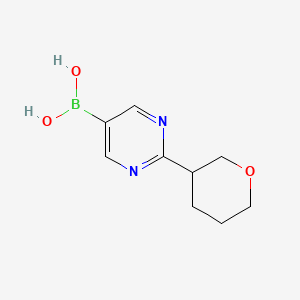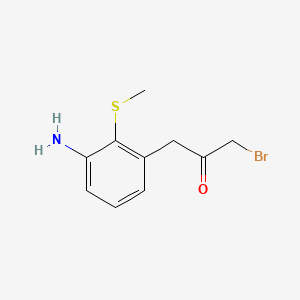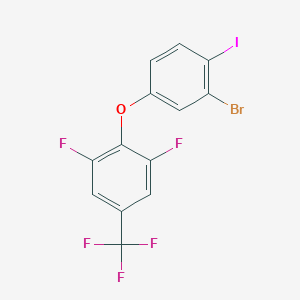
2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound that features multiple halogen substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation and coupling reactions. A common approach might involve:
Halogenation: Introducing bromine and iodine atoms into the phenoxy ring.
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to attach the difluoro and trifluoromethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution due to the presence of halogens.
Oxidation and Reduction: These reactions might modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Using reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Using reagents like sulfuric acid or nitric acid.
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Major Products
The major products would depend on the specific reactions and conditions used. For example, substitution reactions might yield various halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Pharmaceutical Research: Investigated for potential biological activity and therapeutic applications.
Industry
Chemical Industry: Used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, in pharmaceutical research, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromo-4-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 2-(3-Bromo-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Uniqueness
The presence of multiple halogens and trifluoromethyl groups makes 2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene unique in terms of its reactivity and potential applications. The specific combination of bromine, iodine, and fluorine atoms can impart distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H5BrF5IO |
|---|---|
Peso molecular |
478.98 g/mol |
Nombre IUPAC |
2-(3-bromo-4-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5IO/c14-8-5-7(1-2-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H |
Clave InChI |
OPSURVAWCCGPSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


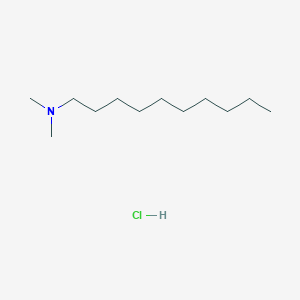
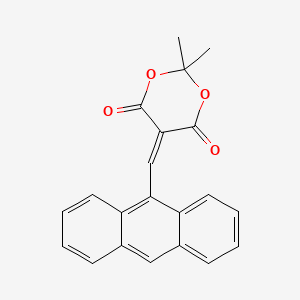
![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)

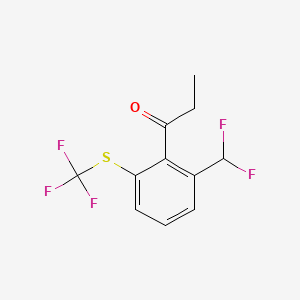
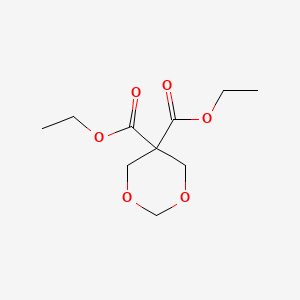
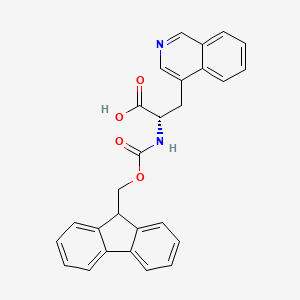
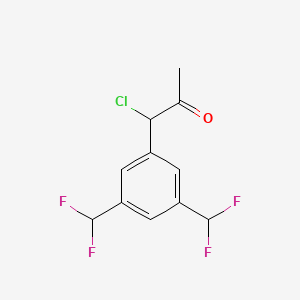
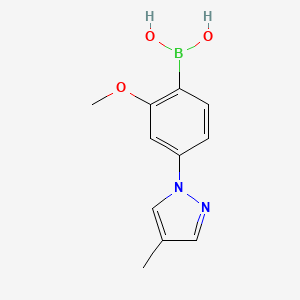
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
